molecular formula C9H12FN B144870 4-(1-Fluoro-2-methylpropyl)pyridine CAS No. 138761-51-0

4-(1-Fluoro-2-methylpropyl)pyridine

Cat. No. B144870
CAS RN: 138761-51-0
M. Wt: 153.2 g/mol
InChI Key: MDRMNNLBFNXRPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Fluoro-2-methylpropyl)pyridine, also known as FMP, is a chemical compound that has gained significant attention in the field of scientific research. It is a pyridine derivative that has been synthesized using various methods, and its unique properties make it a promising candidate for a wide range of applications in the field of biomedicine.

Mechanism of Action

The mechanism of action of 4-(1-Fluoro-2-methylpropyl)pyridine is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Additionally, 4-(1-Fluoro-2-methylpropyl)pyridine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-(1-Fluoro-2-methylpropyl)pyridine has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 4-(1-Fluoro-2-methylpropyl)pyridine has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(1-Fluoro-2-methylpropyl)pyridine in lab experiments is its high purity and stability. Additionally, 4-(1-Fluoro-2-methylpropyl)pyridine has been shown to be highly effective in inhibiting the growth of cancer cells and microorganisms, making it a promising candidate for further research. However, one of the limitations of using 4-(1-Fluoro-2-methylpropyl)pyridine in lab experiments is its potential toxicity, which requires careful handling and monitoring.

Future Directions

There are various future directions for research on 4-(1-Fluoro-2-methylpropyl)pyridine. One potential direction is to investigate its potential as a cancer treatment in vivo. Additionally, further research could be conducted to explore its potential as a new antibiotic. Furthermore, studies could be conducted to investigate the potential side effects of 4-(1-Fluoro-2-methylpropyl)pyridine and its toxicity in vivo.
Conclusion:
In conclusion, 4-(1-Fluoro-2-methylpropyl)pyridine is a promising candidate for various scientific research applications. Its unique properties make it a potential candidate for cancer treatment and the development of new antibiotics. However, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 4-(1-Fluoro-2-methylpropyl)pyridine can be achieved through various methods. One of the most common methods involves the reaction of 4-bromopyridine with 1-fluoro-2-methylpropane in the presence of a base, such as potassium carbonate. This method yields a high purity of 4-(1-Fluoro-2-methylpropyl)pyridine and has been widely used in research studies.

Scientific Research Applications

4-(1-Fluoro-2-methylpropyl)pyridine has been found to have significant potential in various scientific research applications. One of its most promising applications is in the field of medicinal chemistry. 4-(1-Fluoro-2-methylpropyl)pyridine has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, making it a potential candidate for cancer treatment. Additionally, 4-(1-Fluoro-2-methylpropyl)pyridine has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.

properties

CAS RN

138761-51-0

Product Name

4-(1-Fluoro-2-methylpropyl)pyridine

Molecular Formula

C9H12FN

Molecular Weight

153.2 g/mol

IUPAC Name

4-(1-fluoro-2-methylpropyl)pyridine

InChI

InChI=1S/C9H12FN/c1-7(2)9(10)8-3-5-11-6-4-8/h3-7,9H,1-2H3

InChI Key

MDRMNNLBFNXRPF-UHFFFAOYSA-N

SMILES

CC(C)C(C1=CC=NC=C1)F

Canonical SMILES

CC(C)C(C1=CC=NC=C1)F

synonyms

Pyridine, 4-(1-fluoro-2-methylpropyl)- (9CI)

Origin of Product

United States

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